molecular formula C23H34N6O6S B12544050 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(3-(4-morpholinyl)propyl)- CAS No. 142744-22-7

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-(3-(4-morpholinyl)propyl)-

Cat. No.: B12544050
CAS No.: 142744-22-7
M. Wt: 522.6 g/mol
InChI Key: YCFVMRRJBBQZHF-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as amines, nitro groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core 1,3-benzenediamine structure, followed by the introduction of the nitro groups, the furanyl moiety, and the morpholine ring. Each step involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or other amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the nitro groups may participate in redox reactions, while the amine groups can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, 2-methyl-: Similar structure but lacks the additional functional groups present in the target compound.

    1,3-Benzenediamine, 4-methyl-: Another similar compound with a different substitution pattern on the benzene ring.

    1,3-Benzenediamine, 5-nitro-: Contains a nitro group but lacks the other complex functionalities.

Uniqueness

1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-(3-(4-morpholinyl)propyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

CAS No.

142744-22-7

Molecular Formula

C23H34N6O6S

Molecular Weight

522.6 g/mol

IUPAC Name

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-(3-morpholin-4-ylpropyl)-4,6-dinitrobenzene-1,3-diamine

InChI

InChI=1S/C23H34N6O6S/c1-26(2)16-18-4-5-19(35-18)17-36-13-7-25-21-14-20(22(28(30)31)15-23(21)29(32)33)24-6-3-8-27-9-11-34-12-10-27/h4-5,14-15,24-25H,3,6-13,16-17H2,1-2H3

InChI Key

YCFVMRRJBBQZHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)NCCCN3CCOCC3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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